Castanospermine

Description

This compound has been reported in Alexa canaracunensis, Alexa grandiflora, and other organisms with data available.

indolizidine alkaloid from seeds of Australian legume, Castanospermum australe

Propriétés

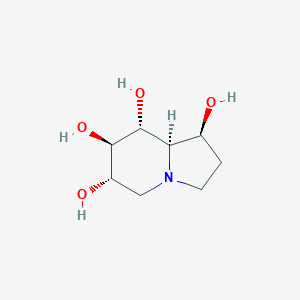

IUPAC Name |

(1S,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVVGAQPNNXQDW-TVNFTVLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(C(C(C2C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026043 | |

| Record name | Castanospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79831-76-8 | |

| Record name | (+)-Castanospermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79831-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Castanospermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079831768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Castanospermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Castanospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASTANOSPERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0I3184XM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a Glycosidase Inhibitor: Early Biological Explorations of Castanospermine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Castanospermine, an indolizidine alkaloid first isolated in 1981 from the seeds of the Australian chestnut tree, Castanospermum australe, rapidly emerged as a powerful tool for studying and manipulating glycoprotein processing.[1] Its potent and specific inhibition of α- and β-glucosidases provided researchers with a unique chemical probe to elucidate the roles of these enzymes in a variety of biological processes. This technical guide delves into the foundational, early studies that characterized the biological activities of this compound, with a particular focus on its mechanisms of enzyme inhibition, its groundbreaking antiviral properties, and its initial promise as an anti-cancer agent. The information presented herein is intended to provide a detailed technical foundation for researchers in glycoscience, virology, and oncology, highlighting the pivotal early experiments that paved the way for decades of subsequent research.

Core Biological Activity: Glycosidase Inhibition

The primary mechanism underpinning the diverse biological effects of this compound is its potent inhibition of glucosidase enzymes, particularly α-glucosidase I, which is crucial for the initial steps of N-linked glycoprotein processing in the endoplasmic reticulum.

Mechanism of Action

Early mechanistic studies revealed that this compound acts as a competitive inhibitor of several glucosidases. One key study demonstrated that it competitively inhibited amyloglucosidase (an exo-1,4-α-glucosidase) at both pH 4.5 and 6.0.[2] The same study found it to be a competitive inhibitor of almond emulsin β-glucosidase at pH 6.5, although earlier reports had suggested a mixed-type inhibition at lower pH values. A significant finding from this research was the pH-dependent nature of the inhibition, with this compound being a much more effective inhibitor at a pH of 6.0 to 6.5.[2] The pKa of this compound was determined to be 6.09, suggesting that the unprotonated form of the alkaloid is the more active species.[2]

Quantitative Inhibition Data

The following tables summarize the quantitative data from early studies on the inhibition of various glucosidases by this compound.

| Enzyme Target | Source | Inhibition Type | Ki | IC50 | pH | Notes | Reference |

| Amyloglucosidase | Aspergillus niger | Competitive | 1.5 µM | - | 4.5 | Assayed with p-nitrophenyl-α-D-glucoside | [2] |

| Amyloglucosidase | Aspergillus niger | Competitive | 0.1 µM | - | 6.0 | Assayed with p-nitrophenyl-α-D-glucoside | [2] |

| β-Glucosidase | Almond emulsin | Mixed | - | - | 4.5-5.0 | - | [2] |

| β-Glucosidase | Almond emulsin | Competitive | 0.8 µM | ~10 µg/mL | 6.5 | - | [2][3] |

| β-Glucocerebrosidase | Fibroblast extracts | Potent Inhibitor | - | - | - | - | [3] |

| Lysosomal α-glucosidase | Fibroblast extracts | Potent Inhibitor | - | - | - | - | [3] |

| Intestinal Sucrase | Purified enzyme | Competitive | - | - | - | - | [4] |

| Intestinal Maltase | Purified enzyme | Noncompetitive | - | - | - | - | [4] |

Note: IC50 values are approximate as early papers often reported them graphically or in different units.

Experimental Protocol: Glucosidase Inhibition Assay (Saul et al., 1984)

This protocol is based on the methodology described in the early studies of this compound's effect on glucosidases.

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of the target glucosidase (e.g., amyloglucosidase from Aspergillus niger or β-glucosidase from almond emulsin) in the appropriate buffer.

-

Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucoside or p-nitrophenyl-β-D-glucoside, in the same buffer.

-

Prepare a range of concentrations of this compound in the assay buffer.

-

-

Assay Buffers:

-

For pH 4.5: 0.1 M sodium acetate buffer.

-

For pH 6.0 and 6.5: 0.1 M sodium phosphate buffer.

-

-

Assay Procedure:

-

In a microtiter plate or test tubes, combine the enzyme solution, a specific concentration of this compound (or buffer for control), and buffer to a final volume.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate solution.

-

Incubate the reaction mixture at the controlled temperature for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a quenching solution, such as 0.2 M sodium carbonate.

-

-

Data Analysis:

-

Measure the absorbance of the released p-nitrophenol at 400 nm using a spectrophotometer.

-

To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and this compound.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The pattern of line intersections will indicate the type of inhibition (competitive, noncompetitive, or mixed).

-

Signaling Pathway Diagram: N-Linked Glycosylation

The primary antiviral and some anti-cancer effects of this compound are attributed to its disruption of the N-linked glycosylation pathway in the endoplasmic reticulum. By inhibiting α-glucosidase I, this compound prevents the trimming of terminal glucose residues from newly synthesized glycoproteins. This leads to improper protein folding and degradation, which is particularly detrimental to enveloped viruses that rely on heavily glycosylated envelope proteins for their infectivity.

Caption: N-Linked Glycosylation Pathway and the Site of this compound Inhibition.

Antiviral Activity

The discovery of this compound's ability to inhibit glycoprotein processing led to the hypothesis that it could possess antiviral activity, particularly against enveloped viruses that rely on glycosylated proteins for their life cycle. Early research focused heavily on the human immunodeficiency virus (HIV).

Anti-HIV Activity

Groundbreaking studies in the late 1980s demonstrated that this compound could inhibit the replication of HIV. The proposed mechanism was the inhibition of α-glucosidase I, leading to altered processing of the HIV envelope glycoprotein precursor, gp160. This resulted in a decrease in the cell surface expression of the mature envelope glycoprotein, gp120, which is essential for viral entry and syncytium formation (the fusion of infected and uninfected cells).[2]

A derivative, 6-O-butanoyl this compound, was found to be significantly more potent than the parent compound in inhibiting HIV replication and syncytia formation.

Quantitative Antiviral Data

| Virus | Cell Line | Assay | Compound | IC50 | Reference |

| HIV-1 (GB8 strain) | JM cells | Productive Infection | This compound | 4-6 µg/mL | [5] |

| HIV-1 (GB8 strain) | JM cells | Productive Infection | 6-O-butanoyl this compound | 0.15 µg/mL | [5] |

| HIV | HeLa T4+ cells | Syncytium Formation | This compound | 11 µg/mL | [5] |

| HIV | HeLa T4+ cells | Syncytium Formation | 6-O-butanoyl this compound | 0.3 µg/mL | [5] |

| Moloney Murine Leukemia Virus (MoLV) | - | Viral Replication | 6-O-butanoyl this compound | 0.05 µg/mL | [5] |

Experimental Protocol: HIV Syncytium Formation Assay

This protocol is a generalized representation of the methods used in early anti-HIV studies with this compound.

-

Cell Culture:

-

Maintain HeLa T4+ cells (HeLa cells expressing the CD4 receptor) in appropriate culture medium supplemented with fetal bovine serum.

-

Maintain a chronically HIV-infected T-cell line (e.g., H9/HTLV-IIIB) as the source of infectious virus.

-

-

Co-cultivation and Treatment:

-

Plate HeLa T4+ cells in 96-well plates and allow them to adhere.

-

Prepare serial dilutions of this compound or its analogues in the culture medium.

-

Add the HIV-infected T-cells to the HeLa T4+ cell monolayers.

-

Immediately add the different concentrations of the test compounds to the co-culture. Include a no-drug control.

-

-

Incubation and Observation:

-

Incubate the plates at 37°C in a humidified CO2 incubator for 24-48 hours.

-

After incubation, examine the monolayers under a light microscope.

-

A syncytium is defined as a giant cell containing multiple nuclei (typically more than four).

-

-

Quantification:

-

Count the number of syncytia in several representative fields for each drug concentration and the control.

-

Calculate the percentage of inhibition of syncytium formation for each concentration relative to the no-drug control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits syncytium formation by 50%.

-

Experimental Workflow Diagram: Antiviral Assay

Caption: Generalized Workflow for Early In Vitro Antiviral Assays of this compound.

Anti-Cancer Activity

The role of glycoproteins in cell-cell recognition, adhesion, and signaling suggested that this compound's interference with glycosylation could also impact cancer progression, particularly metastasis.

Inhibition of Tumor Cell Invasion

Early research into the anti-cancer potential of this compound focused on its ability to inhibit tumor cell invasion. One of the pioneering studies in this area demonstrated that this compound could inhibit the invasion of B16-F10 melanoma cells through a reconstituted basement membrane in a Boyden chamber assay. This effect was attributed to the alteration of cell surface glycoproteins involved in cell adhesion and invasion.

Experimental Protocol: Tumor Cell Invasion Assay (Boyden Chamber)

This protocol is a generalized representation of the methods used in early studies of this compound's effect on tumor cell invasion.

-

Chamber Preparation:

-

Use a Boyden chamber with a microporous filter (e.g., 8 µm pore size).

-

Coat the upper side of the filter with a layer of Matrigel (a reconstituted basement membrane) and allow it to solidify.

-

-

Cell and Chemoattractant Preparation:

-

Culture the tumor cells (e.g., B16-F10 melanoma cells) in appropriate medium. Harvest the cells and resuspend them in serum-free medium.

-

Prepare a chemoattractant solution (e.g., medium containing fibronectin or fetal bovine serum) to be placed in the lower chamber.

-

-

Assay Procedure:

-

Add the chemoattractant solution to the lower chamber of the Boyden apparatus.

-

Place the Matrigel-coated filter over the lower chamber.

-

Add the tumor cell suspension to the upper chamber, including various concentrations of this compound. Include a no-drug control.

-

Incubate the chamber at 37°C in a humidified CO2 incubator for a period that allows for cell invasion (e.g., 6-24 hours).

-

-

Quantification of Invasion:

-

After incubation, remove the non-invading cells from the upper surface of the filter with a cotton swab.

-

Fix and stain the cells that have invaded to the lower surface of the filter (e.g., with crystal violet or hematoxylin).

-

Count the number of stained cells in several microscopic fields.

-

Calculate the percentage of inhibition of invasion for each this compound concentration relative to the control.

-

Conclusion

The early investigations into the biological activity of this compound laid a robust foundation for its subsequent development as a critical research tool and a scaffold for therapeutic drug design. These foundational studies meticulously characterized its mechanism as a potent glucosidase inhibitor, which directly led to the discovery of its significant antiviral properties, most notably against HIV. Furthermore, the initial explorations of its effects on tumor cell invasion opened a new avenue of research into the role of glycosylation in cancer metastasis. The detailed experimental protocols and quantitative data from this era not only provided the initial proof-of-concept for these activities but also continue to inform and inspire new research directions in the fields of glycobiology, virology, and oncology.

References

- 1. EP0202661A2 - Isolation of this compound and its use as an antidiabetic agent - Google Patents [patents.google.com]

- 2. Studies on the mechanism of this compound inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a tetrahydroxylated alkaloid that inhibits beta-glucosidase and beta-glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of this compound and swainsonine on the activity and synthesis of intestinal sucrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Alkaloid Castanospermine: A Detailed Examination of its Chemical Architecture and Stereoisomerism

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Castanospermine, an indolizidine alkaloid of significant interest to researchers, scientists, and drug development professionals. This compound, first isolated from the seeds of the Australian chestnut tree, Castanospermum australe, is a potent inhibitor of various glucosidase enzymes and has demonstrated a range of biological activities, including antiviral and anti-inflammatory properties.[1] This document will delve into the molecular architecture, three-dimensional arrangement, and key physicochemical and biological properties of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of this important natural product.

Chemical Structure and Physicochemical Properties

This compound is a polyhydroxylated indolizidine alkaloid with the chemical formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol .[2] Its systematic IUPAC name is (1S,6S,7R,8R,8aR)-octahydroindolizine-1,6,7,8-tetrol.[1] The molecule consists of a saturated bicyclic indolizidine core, which is a fusion of a six-membered and a five-membered nitrogen-containing ring. This core is substituted with four hydroxyl groups at positions 1, 6, 7, and 8.

The presence of multiple chiral centers gives rise to a specific stereochemistry that is crucial for its biological activity. The absolute configuration of the five stereocenters in the naturally occurring (+)-Castanospermine has been determined to be 1S, 6S, 7R, 8R, and 8aR. This precise spatial arrangement of the hydroxyl groups and the fused ring system is fundamental to its ability to mimic the transition state of glycoside hydrolysis, leading to the potent inhibition of glucosidase enzymes.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,6S,7R,8R,8aR)-octahydroindolizine-1,6,7,8-tetrol | [1] |

| Chemical Formula | C₈H₁₅NO₄ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| CAS Number | 79831-76-8 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 212-215 °C | |

| Solubility | Soluble in water and 1 N HCl (20 mg/ml) | |

| Specific Optical Rotation ([α]D) | Not explicitly found in search results. |

Stereochemistry and Three-Dimensional Structure

The stereochemistry of this compound is a defining feature of its molecular identity and biological function. The indolizidine ring system can exist in various conformations, but the thermodynamically most stable form for this compound is a chair-like conformation for the six-membered ring and an envelope-like conformation for the five-membered ring.

The relative and absolute configurations of the hydroxyl groups are critical. The hydroxyl groups at C-1, C-6, C-7, and C-8 are positioned in a specific orientation that allows the molecule to fit into the active site of target glucosidases. X-ray crystallography studies have been instrumental in elucidating the precise three-dimensional structure of this compound, confirming the absolute configuration and providing detailed information on bond lengths and angles.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| a | 8.788(3) Å | |

| b | 8.172(3) Å | |

| c | 6.507(2) Å | |

| β | 105.44(8)° |

Note: Detailed bond lengths and angles were not explicitly found in the provided search results.

The following diagram illustrates the chemical structure and stereochemistry of (+)-Castanospermine.

Caption: Chemical structure of (+)-Castanospermine with stereochemistry.

Biological Activity: Glucosidase Inhibition

This compound is a potent competitive inhibitor of several α- and β-glucosidases.[3] These enzymes are involved in the processing of N-linked glycoproteins, a critical post-translational modification that affects protein folding, trafficking, and function. By inhibiting glucosidase I, this compound prevents the trimming of glucose residues from the oligosaccharide chains of newly synthesized glycoproteins in the endoplasmic reticulum. This leads to the accumulation of improperly folded glycoproteins, which can have profound effects on various cellular processes, including viral replication.

The inhibitory activity of this compound against various glucosidases is summarized in Table 3.

Table 3: Inhibitory Activity of this compound against Glucosidases

| Enzyme | Organism/Tissue | Inhibition Constant (Ki) / IC₅₀ | Reference |

| α-Glucosidase I | Rat Liver | IC₅₀ = 0.12 µM | [4] |

| Sucrase | Porcine Intestinal | Ki = 2.6 nM | [5] |

| β-Glucosidase | Almond Emulsin | Competitive inhibitor at pH 6.5 | [3] |

| Amyloglucosidase | Aspergillus niger | Competitive inhibitor | [3] |

The following diagram illustrates the inhibition of the N-linked glycoprotein processing pathway by this compound.

Caption: Inhibition of N-linked glycoprotein processing by this compound.

Experimental Protocols

Isolation of this compound from Castanospermum australe Seeds

While a highly detailed, step-by-step protocol for the isolation of this compound was not found in the search results, a general procedure can be outlined based on available information. A scalable, large-scale preparation method has been developed that can yield purities greater than 98%.[6] The general steps involve:

-

Extraction: The seeds of Castanospermum australe are ground and extracted with an aqueous solvent, such as 50% aqueous ethanol, to isolate the water-soluble alkaloids.[2]

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic separations to purify this compound from other alkaloids and plant metabolites. This typically involves the use of ion-exchange resins.[2]

-

Purification and Characterization: The fractions containing this compound are collected, and the solvent is removed. The purity of the isolated compound is then assessed using techniques such as High-Performance Liquid Chromatography (HPLC). The structure and identity are confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis of (+)-Castanospermine

Several total syntheses of (+)-Castanospermine have been reported, often employing chiral starting materials to establish the correct stereochemistry. One concise synthesis starts from methyl α-d-glucopyranoside and proceeds in nine steps with an overall yield of 22%.[5] Key transformations in this synthesis include a zinc-mediated fragmentation, ring-closing olefin metathesis, and a strain-release transannular cyclization to construct the indolizidine core. While a detailed, line-by-line experimental protocol is beyond the scope of this guide, the general synthetic strategy highlights the chemical ingenuity required to construct this complex natural product.

α-Glucosidase Inhibition Assay

The inhibitory activity of this compound against α-glucosidase can be determined using a colorimetric assay. A detailed protocol is as follows:[7][8]

-

Reagents and Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (or other sources)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (as the inhibitor)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) to stop the reaction

-

96-well microplate

-

Microplate reader

-

-

Procedure: a. Prepare a series of dilutions of this compound in phosphate buffer. b. In a 96-well plate, add a specific volume of the α-glucosidase solution to each well. c. Add the different concentrations of the this compound solutions to the wells containing the enzyme. A control well should contain the buffer instead of the inhibitor. d. Pre-incubate the enzyme-inhibitor mixture at a specific temperature (e.g., 37 °C) for a defined period (e.g., 5-15 minutes). e. Initiate the reaction by adding a solution of the substrate, pNPG, to all wells. f. Incubate the reaction mixture at the same temperature for a specific time (e.g., 20-30 minutes). g. Stop the reaction by adding a sodium carbonate solution to each well. h. Measure the absorbance of the yellow-colored p-nitrophenol product at a wavelength of 405 nm using a microplate reader.

-

Data Analysis: a. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 b. The IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the workflow for the α-glucosidase inhibition assay.

Caption: Workflow for the α-glucosidase inhibition assay.

Conclusion

This compound represents a fascinating and biologically important natural product. Its unique indolizidine structure and specific stereochemistry are the basis for its potent inhibition of glucosidase enzymes. This detailed guide has provided an in-depth look at the chemical and stereochemical features of this compound, along with quantitative data on its biological activity and methodologies for its study. The continued investigation of this compound and its analogues holds significant promise for the development of new therapeutic agents for a variety of diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Castanospermum australe - Plazi TreatmentBank [treatment.plazi.org]

- 3. Studies on the mechanism of this compound inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Large Scale Purification of this compound | FSU Office of Research [research.fsu.edu]

- 7. pubcompare.ai [pubcompare.ai]

- 8. In vitro α-glucosidase inhibitory assay [protocols.io]

An In-depth Technical Guide to the Role of Castanospermine in N-glycosylation Processing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of castanospermine in the N-glycosylation processing of glycoproteins. It details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of relevant pathways and workflows.

The N-linked Glycosylation Pathway

N-linked glycosylation is a critical post-translational modification that affects the folding, stability, trafficking, and function of many eukaryotic proteins.[1][2][3] The process begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.[1][4][5]

The initial steps in the ER are highly conserved and involve the synthesis of a lipid-linked oligosaccharide (LLO) precursor, Glc₃Man₉GlcNAc₂, on a dolichol phosphate carrier.[4] This precursor oligosaccharide is then transferred en bloc to specific asparagine (Asn) residues within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide chain, where X can be any amino acid except proline.[5]

Following transfer to the protein, the N-glycan undergoes a series of trimming reactions. This processing is initiated by the sequential removal of the three terminal glucose residues by two key enzymes: α-glucosidase I and α-glucosidase II. The removal of the terminal glucose residues is a critical step for the proper folding of the glycoprotein, as it allows the glycoprotein to interact with the lectin chaperones calnexin (CNX) and calreticulin (CRT).[6] This interaction is a key component of the ER quality control system, ensuring that only correctly folded proteins are trafficked to the Golgi apparatus for further processing.[6][7]

This compound: A Potent Inhibitor of N-glycosylation Processing

This compound is a naturally occurring indolizidine alkaloid isolated from the seeds of the Australian chestnut tree, Castanospermum australe.[8][9] It is a potent inhibitor of α- and β-glucosidases.[8] In the context of N-glycosylation, this compound's primary targets are the ER-resident enzymes α-glucosidase I and α-glucosidase II.[8][10]

Mechanism of Action

This compound functions as a competitive inhibitor of α-glucosidase I and II.[8] By preventing the trimming of the terminal glucose residues from the N-linked glycan, this compound treatment leads to the accumulation of glycoproteins with monoglucosylated (Glc₁Man₉GlcNAc₂) or triglucosylated (Glc₃Man₉GlcNAc₂) high-mannose oligosaccharides.[11][12][13]

This inhibition disrupts the normal processing of N-glycans and has significant downstream consequences for glycoprotein folding, quality control, and trafficking.

Consequences of Altered Glycosylation by this compound

Disruption of Glycoprotein Folding and Quality Control

The calnexin/calreticulin (CNX/CRT) cycle is a crucial component of the ER quality control system for glycoproteins.[6] CNX and CRT are lectin chaperones that specifically recognize and bind to monoglucosylated N-glycans (Glc₁Man₉GlcNAc₂). This binding promotes the proper folding of the glycoprotein and prevents its aggregation.

This compound's inhibition of glucosidases I and II prevents the formation of the monoglucosylated substrate required for CNX/CRT binding.[7] This disruption of the CNX/CRT cycle can lead to the misfolding of glycoproteins.[10] Misfolded proteins are retained in the ER and may be targeted for degradation through the ER-associated degradation (ERAD) pathway.

Antiviral Activity

Many viruses, particularly enveloped viruses, rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins.[14] These glycoproteins are often essential for viral entry into host cells and for the assembly and release of new virions.

This compound has demonstrated broad-spectrum antiviral activity in vitro and in vivo.[10][15] By inhibiting glucosidases, this compound disrupts the folding of viral envelope glycoproteins, leading to the production of non-infectious or less infectious viral particles.[10][16] This has been shown for a range of viruses, including Human Immunodeficiency Virus (HIV), Dengue virus, and Herpes Simplex Virus.[10][15][17]

Quantitative Data

The inhibitory effects of this compound and its derivatives have been quantified in numerous studies. The following tables summarize key inhibitory concentrations.

Table 1: Inhibition of Glucosidases by this compound and Derivatives

| Compound | Enzyme | IC₅₀ | Cell/System | Reference |

| This compound | α-Glucosidase I | 0.12 µM | Cell-free assay | [18] |

| 6-O-butanoyl this compound (MDL 28,574) | α-Glucosidase I | 1.27 µM | Cell-free assay | [18] |

| This compound | α-Glucosidase I | - | Human hepatoma cells | [11] |

| This compound | α-Glucosidase | - | Aspergillus fumigatus | [12] |

Note: IC₅₀ values can vary depending on the assay conditions.

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | IC₅₀ | Reference |

| Dengue Virus Type 2 (DEN-2) | BHK-21 | 1 µM | [16] |

| Dengue Virus Type 2 (DEN-2) | Huh-7 | 85.7 µM | [16] |

| Human Immunodeficiency Virus (HIV-1) | JM cells | 29 µM | [19] |

| SARS-CoV-2 | Vero E6 | - | [20] |

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methods described for determining the inhibitory activity of compounds against α-glucosidase.[21][22][23][24][25]

Objective: To determine the concentration of this compound required to inhibit 50% of α-glucosidase activity (IC₅₀).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Phosphate buffer (50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

-

Prepare a stock solution of pNPG (e.g., 1 mM) in phosphate buffer.

-

Prepare serial dilutions of this compound in phosphate buffer to create a range of concentrations to be tested.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of each this compound dilution to the sample wells. For the control (100% enzyme activity), add 20 µL of phosphate buffer instead of the inhibitor.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

Endoglycosidase H (Endo H) Sensitivity Assay

This protocol is used to determine the processing state of N-linked oligosaccharides on a glycoprotein. High-mannose glycans (found in the ER) are sensitive to Endo H, while complex glycans (found after processing in the Golgi) are resistant.[26]

Objective: To assess the effect of this compound on the N-glycan processing of a specific glycoprotein.

Materials:

-

Cells expressing the glycoprotein of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

Antibody specific to the glycoprotein of interest

-

Protein A/G agarose beads

-

Endoglycosidase H (Endo H) and corresponding reaction buffer (e.g., from NEB)

-

Glycoprotein Denaturing Buffer (e.g., from NEB)

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

Procedure:

-

Culture cells in the presence or absence of this compound for a desired period.

-

Lyse the cells and collect the protein lysate.

-

Immunoprecipitate the glycoprotein of interest using a specific antibody and Protein A/G agarose beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the glycoprotein from the beads.

-

Denature the glycoprotein by heating at 100°C for 10 minutes in Glycoprotein Denaturing Buffer.[27]

-

Divide the denatured glycoprotein sample into two aliquots.

-

To one aliquot, add Endo H and the appropriate reaction buffer. To the other (mock-treated control), add buffer only.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the samples by SDS-PAGE and Western blotting, using the specific antibody to detect the glycoprotein.

-

Interpretation:

-

In untreated cells, the mature glycoprotein should be resistant to Endo H (no shift in molecular weight).

-

In this compound-treated cells, the glycoprotein will retain high-mannose glycans and will be sensitive to Endo H, resulting in a visible downward shift in its molecular weight on the gel compared to the mock-treated sample.

-

Plaque Reduction Assay

This assay is the "gold standard" for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.[29]

Objective: To quantify the antiviral efficacy of this compound against a specific virus.

Materials:

-

A susceptible host cell line

-

The virus of interest

-

This compound

-

Cell culture medium

-

Semi-solid overlay medium (e.g., containing agar or carboxymethyl cellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed a confluent monolayer of host cells in multi-well plates.

-

Prepare serial dilutions of this compound in culture medium.

-

Prepare a known titer of the virus.

-

Pre-incubate the virus with each dilution of this compound for a set period (e.g., 1 hour).

-

Remove the medium from the cell monolayers and infect the cells with the virus-castanospermine mixtures. Include a virus-only control.

-

Allow the virus to adsorb to the cells for 1-2 hours.

-

Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of this compound. The semi-solid medium restricts the spread of progeny virus, leading to the formation of localized plaques.[29][30]

-

Incubate the plates for a period sufficient for plaques to form (this varies depending on the virus).

-

Fix and stain the cells (e.g., with crystal violet). The viable cells will stain, and the plaques (areas of cell death) will appear as clear zones.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.

-

Determine the IC₅₀ value, which is the concentration of this compound that reduces the number of plaques by 50%.[29]

Conclusion

This compound is an invaluable tool for studying N-glycosylation processing. Its specific inhibition of α-glucosidases I and II provides a powerful method for dissecting the role of early glycan trimming in glycoprotein folding, quality control, and trafficking. Furthermore, its ability to disrupt the maturation of viral envelope glycoproteins underscores the potential of targeting host glycosylation pathways as a broad-spectrum antiviral strategy. This guide provides the foundational knowledge and methodologies for researchers, scientists, and drug development professionals to effectively explore and utilize this compound in their work.

References

- 1. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 2. N-linked glycosylation | Department of Physiology | UZH [physiol.uzh.ch]

- 3. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 4. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 5. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Folding and Quality Control of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Studies on the mechanism of this compound inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits glucosidase I and glycoprotein secretion in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of this compound on the structure and secretion of glycoprotein enzymes in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different effects of the glucosidase inhibitors 1-deoxynojirimycin, N-methyl-1-deoxynojirimycin and this compound on the glycosylation of rat alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. Antiviral activity and metabolism of the this compound derivative MDL 28,574, in cells infected with herpes simplex virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl this compound (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 6-0-butanoylthis compound (MDL 28,574) inhibits glycoprotein processing and the growth of HIVs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The iminosugars celgosivir, this compound and UV-4 inhibit SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

- 22. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 23. α-glucosidase inhibition assay [bio-protocol.org]

- 24. In vitro α-glucosidase inhibitory assay [protocols.io]

- 25. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Endoglycosidase and Glycoamidase Release of N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 27. neb.com [neb.com]

- 28. Endoglycosidase H [worldwide.promega.com]

- 29. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 30. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

Preliminary Investigations into Castanospermine's Antiviral Properties: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castanospermine, a naturally occurring indolizidine alkaloid isolated from the seeds of Castanospermum australe, has emerged as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases.[1][2] This inhibitory action disrupts the crucial N-linked glycosylation pathway required for the proper folding of many viral envelope glycoproteins, thereby impeding viral maturation, assembly, and secretion. This document provides a comprehensive technical overview of the preliminary research into this compound's antiviral properties, summarizing its mechanism of action, broad-spectrum activity, and the experimental methodologies used for its evaluation. Quantitative data from key in vitro and in vivo studies are presented, alongside detailed experimental protocols and visual diagrams of relevant biological pathways and workflows to guide further research and development.

Introduction

This compound (1,6,7,8-tetrahydroxyoctahydroindolizine) is an iminosugar, a class of compounds that are structural mimics of monosaccharides where the ring oxygen is replaced by a nitrogen atom.[2] Its primary biological activity stems from its potent and competitive inhibition of ER-resident α-glucosidases I and II.[2][3] These enzymes are critical for the initial steps of N-linked glycan processing, a post-translational modification essential for the correct folding, stability, and function of many host and viral glycoproteins.[2] By targeting these host enzymes, this compound offers a broad-spectrum antiviral strategy that is potentially less susceptible to the development of viral resistance.[2] Its antiviral activity has been demonstrated in vitro and in animal models against a range of enveloped viruses, including members of the Flaviviridae and Retroviridae families.[2][4][5]

Mechanism of Action: Inhibition of Glycoprotein Processing

The antiviral effect of this compound is primarily attributed to its disruption of the calnexin/calreticulin cycle in the endoplasmic reticulum. This cycle is a critical quality control checkpoint for newly synthesized glycoproteins.

-

N-Linked Glycosylation: In the ER, a precursor oligosaccharide, (Glc)₃(Man)₉(GlcNAc)₂, is attached to specific asparagine residues on nascent viral envelope proteins.[6]

-

Glucose Trimming: ER α-glucosidase I and II sequentially remove the three terminal glucose residues. The removal of the first glucose by α-glucosidase I is the step inhibited by this compound.[2][4][7]

-

Chaperone Binding: The resulting monoglucosylated glycoprotein is recognized and bound by the ER chaperones calnexin and calreticulin, which assist in its proper folding.

-

Quality Control: Once correctly folded, the final glucose is removed, and the glycoprotein can exit the ER. Misfolded proteins are retained for another folding cycle or targeted for degradation.

By inhibiting α-glucosidase I, this compound traps the viral glycoproteins in a poly-glucosylated state, preventing their interaction with calnexin and calreticulin.[4] This leads to protein misfolding, aggregation, and impaired transport, ultimately inhibiting the assembly and release of infectious virions.[4][8][9] For Human Immunodeficiency Virus (HIV), this mechanism results in reduced processing of the gp160 envelope precursor protein and decreased cell surface expression of the mature gp120 glycoprotein, which is necessary for viral entry and syncytium formation.[5][10]

Quantitative Antiviral Data

The antiviral activity of this compound has been quantified against a variety of viruses in different cell culture systems. The 50% inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC₅₀/IC₅₀, is a measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Strain | Cell Line | Assay Type | IC₅₀ / EC₅₀ | Citation |

| Dengue Virus (DENV-2) | 16681 | BHK-21 | Plaque Assay | 1.0 µM | [6][11] |

| Dengue Virus (DENV-2) | 16681 | Huh-7 | Plaque Assay | 85.7 µM | [6][11] |

| Zika Virus (ZIKV) | PRVABC59 | Vero / CHME3 | TCID₅₀ / qRT-PCR | Significant inhibition at 1 µM | [12] |

| HIV-1 | GB8 | JM cells | Syncytium Assay | 4-6 µg/mL | [13] |

| Moloney Murine Leukemia Virus (MOLV) | N/A | N/A | Plaque Assay | 2.0 µg/mL | [10] |

| Bovine Viral Diarrhea Virus (BVDV) | N/A | MDBK | Plaque Inhibition | 110 µM | [14] |

Note: The prodrug 6-O-butanoyl-castanospermine (Celgosivir) often shows greater potency in cell-based assays due to better cell permeability. For example, its IC₅₀ against HIV-1 in JM cells was 0.15 µg/mL.[13]

Table 2: In Vivo Efficacy of this compound

| Virus | Animal Model | Dosing Regimen | Key Outcome | Citation |

| Dengue Virus (DENV-2) | AG129 Mice | 10, 50, and 250 mg/kg/day | Prevented mortality (P ≤ 0.0001) | [4][9][11] |

| Zika Virus (ZIKV) | Ifnar1⁻/⁻ Mice | 100 mg/kg twice daily | Reduced viral load and delayed onset of neurological symptoms | [14][15] |

| Friend Leukemia Virus (FLV) | Mice | N/A | Inhibited FLV-induced splenomegaly | [13] |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay Type | CC₅₀ Value | Citation |

| Vero | MTS Assay | > 1000 µM | [12] |

| CHME3 | MTS Assay | > 1000 µM | [12] |

Detailed Experimental Protocols

Plaque Reduction Assay (for IC₅₀ Determination)

This assay is the gold standard for measuring the inhibition of infectious virus production.

-

Cell Seeding: Plate a monolayer of susceptible cells (e.g., BHK-21 for Dengue virus) in 6-well or 12-well plates and incubate until confluent.

-

Compound Preparation: Prepare serial dilutions of this compound in a serum-free cell culture medium.

-

Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a known amount of virus (typically 50-100 plaque-forming units, PFU) for 1-2 hours at 37°C.

-

Treatment: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the various concentrations of this compound. A "virus control" (no drug) and "cell control" (no virus, no drug) must be included.

-

Incubation: Incubate the plates for several days (time is virus-dependent) to allow for plaque formation.

-

Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet. Count the number of plaques in each well.

-

Calculation: The IC₅₀ is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTS/MTT Assay for CC₅₀ Determination)

This assay measures the effect of the compound on cell metabolic activity and viability.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density.

-

Treatment: Add serial dilutions of this compound to the wells. Include "cell control" wells with no drug.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Live, metabolically active cells convert the tetrazolium salt into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Calculation: The CC₅₀ is the drug concentration that reduces cell viability by 50% compared to the untreated cell control.

Subgenomic Replicon Assay

This assay distinguishes between effects on viral RNA replication and effects on virion assembly or secretion.

-

Cell Lines: Use cell lines that stably express a viral subgenomic replicon. These replicons contain the viral nonstructural genes required for RNA replication and a reporter gene (e.g., luciferase) but lack the structural genes, so no viral particles are formed.[4][6]

-

Treatment: Treat the replicon-expressing cells with various concentrations of this compound. A known replication inhibitor (e.g., mycophenolic acid for Dengue) is used as a positive control.[4]

-

Incubation: Incubate for 24-48 hours.

-

Analysis: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). A significant reduction in reporter signal indicates a direct effect on viral RNA replication or translation. Studies show this compound has little to no direct effect on Dengue or West Nile virus replicon propagation, confirming its mechanism targets a later stage in the viral lifecycle.[4][6]

Conclusion and Future Directions

Preliminary investigations strongly support the potential of this compound as a broad-spectrum antiviral agent. Its mechanism of targeting host ER α-glucosidases is a compelling strategy for combating a range of enveloped viruses and may offer a higher barrier to resistance than direct-acting antivirals. The in vitro and in vivo data, particularly for Dengue virus, are promising.[4][8][9]

However, challenges remain. This compound itself has relatively unfavorable pharmacokinetics and is highly polar.[6][14] Future research should focus on the development and clinical testing of more potent and bioavailable prodrugs, such as Celgosivir (6-O-butanoyl-castanospermine). Further studies are also needed to fully elucidate the reasons for differential susceptibility among closely related viruses (e.g., high efficacy against Dengue virus but poor efficacy against West Nile virus) and to evaluate its efficacy in combination therapies with other antiviral agents.[4][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of this compound inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of human immunodeficiency virus syncytium formation and virus replication by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound inhibits the processing of the oligosaccharide portion of the influenza viral hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound, a potent inhibitor of dengue virus infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of glycoprotein processing and HIV replication by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound reduces Zika virus infection-associated seizure by inhibiting both the viral load and inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound reduces Zika virus infection-associated seizure by inhibiting both the viral load and inflammation in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synergistic inhibition of human immunodeficiency virus type 1 and type 2 replication in vitro by this compound and 3'-azido-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of Castanospermine as a Tool for Studying Glycoprotein Folding

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Castanospermine, an indolizidine alkaloid originally isolated from the seeds of Castanospermum australe, is a potent inhibitor of α-glucosidases.[1] This property makes it an invaluable tool for researchers studying the folding, quality control, and trafficking of N-linked glycoproteins in the endoplasmic reticulum (ER). By inhibiting α-glucosidases I and II, this compound prevents the trimming of glucose residues from newly synthesized N-linked glycans, a critical step in the calnexin/calreticulin chaperone cycle.[2][3] This disruption allows for the detailed investigation of glycoprotein folding pathways, ER-associated degradation (ERAD), and the role of specific glycan structures in these processes. These notes provide detailed protocols and data for utilizing this compound in such studies.

Mechanism of Action

This compound acts as a competitive inhibitor of α-glucosidases I and II, enzymes responsible for the sequential removal of the three terminal glucose residues from the Glc3Man9GlcNAc2 oligosaccharide precursor attached to nascent glycoproteins in the ER.[2][4] Inhibition of these enzymes leads to the accumulation of glycoproteins with unprocessed, fully glucosylated N-linked glycans (e.g., Glc3Man7-9GlcNAc2).[5][6] This prevents the proper interaction of glycoproteins with the ER lectin chaperones, calnexin and calreticulin, which specifically recognize monoglucosylated glycans.[7] The disruption of this interaction can lead to protein misfolding, retention in the ER, and eventual degradation.

Key Applications

-

Studying the Calnexin/Calreticulin Folding Cycle: By preventing glucose trimming, this compound effectively blocks entry into the calnexin/calreticulin cycle, allowing researchers to study the consequences of bypassing this crucial folding pathway.[7]

-

Investigating ER-Associated Degradation (ERAD): The accumulation of misfolded glycoproteins induced by this compound can be used to study the mechanisms of ERAD, the process by which terminally misfolded proteins are targeted for degradation by the proteasome.[8]

-

Elucidating the Role of Glycan Structures: this compound allows for the specific enrichment of glycoproteins with glucosylated glycans, facilitating the study of how these structures influence protein conformation, stability, and trafficking.[6]

-

Antiviral Research: Many enveloped viruses rely on the host cell's glycoprotein folding machinery for the proper conformation of their envelope proteins. This compound and its derivatives have shown broad-spectrum antiviral activity by disrupting this process.[2]

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound and its Derivatives

| Compound | Target Enzyme/Process | Cell Type/System | IC50 | Reference |

| This compound | α-Glucosidase I | Cell-free assay | 0.12 µM | [2] |

| 6-O-butanoyl this compound | α-Glucosidase I | Cell-free assay | 1.27 µM | [2] |

| This compound | HIV Replication | HIV-infected cells | 254 µM | [2] |

| 6-O-butanoyl this compound | HIV Replication | HIV-infected cells | 20 µM | [2] |

| This compound | HIV-1 (GB8) | JM cells | 29 µM | [9] |

| 6-O-butanoylthis compound | HIV-1 (GB8) | JM cells | 1.1 µM | [9] |

Table 2: Effect of this compound on Glycoprotein Secretion and Enzyme Activity

| Glycoprotein/Enzyme | Cell Type | This compound Concentration | Effect | Reference |

| β-hexosaminidase | Aspergillus fumigatus | 100 µg/ml | 30-40% depression in activity | [5] |

| β-galactosidase | Aspergillus fumigatus | up to 1 mg/ml | Little to no inhibition | [5] |

| Total secreted glycoproteins | Human hepatoma (HepG2) | Not specified | ~60% decrease in secretion | [10] |

| α1-antitrypsin | Human hepatoma (HepG2) | Not specified | Markedly decreased secretion rate | [10] |

| Ceruloplasmin | Human hepatoma (HepG2) | Not specified | Markedly decreased secretion rate | [10] |

| Antithrombin-III | Human hepatoma (HepG2) | Not specified | Decreased secretion rate | [10] |

| Apolipoprotein E (O-linked) | Human hepatoma (HepG2) | Not specified | No effect on secretion | [10] |

| Albumin (non-glycosylated) | Human hepatoma (HepG2) | Not specified | No effect on secretion | [10] |

Experimental Protocols

Protocol 1: Pulse-Chase Labeling to Monitor Glycoprotein Processing and Secretion

This protocol is used to track the synthesis, processing, and secretion of a specific glycoprotein in the presence and absence of this compound.

Materials:

-

Cell line of interest

-

Complete culture medium

-

Depletion medium (cysteine and methionine-free)

-

Labeling medium ([35S]-methionine/cysteine in depletion medium)

-

Chase medium (complete culture medium supplemented with excess unlabeled methionine and cysteine)

-

This compound (stock solution in water or DMSO)

-

Lysis buffer (e.g., RIPA buffer)

-

Antibody specific to the glycoprotein of interest

-

Protein A/G agarose beads

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Culture and Treatment: Plate cells to be subconfluent on the day of the experiment. Pre-incubate one set of cells with the desired concentration of this compound (typically 50-200 µg/ml) for 1-2 hours prior to labeling.

-

Starvation: Wash cells with pre-warmed PBS and incubate in depletion medium for 30-60 minutes at 37°C to deplete intracellular pools of methionine and cysteine.

-

Pulse Labeling: Replace the depletion medium with labeling medium (containing [35S]-methionine/cysteine) with or without this compound. Pulse label for a short period (e.g., 5-15 minutes) at 37°C.

-

Chase: Remove the labeling medium and wash the cells once with chase medium. Add fresh chase medium (with or without this compound) and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: At each chase time point, place the dish on ice, aspirate the medium (can be saved to analyze secreted proteins), and lyse the cells with ice-cold lysis buffer.

-

Immunoprecipitation: Clarify the cell lysates by centrifugation. Add the specific antibody to the supernatant and incubate for 2-4 hours at 4°C. Add Protein A/G agarose beads and incubate for another 1-2 hours with gentle rotation.

-

Washing and Elution: Pellet the beads by centrifugation and wash them several times with lysis buffer. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analysis: Resolve the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled glycoprotein at different chase times.

Protocol 2: Analysis of N-linked Glycan Structures

This protocol outlines the analysis of N-linked glycans from glycoproteins isolated from control and this compound-treated cells.

Materials:

-

Glycoproteins purified from control and this compound-treated cells

-

Denaturing buffer (e.g., containing SDS and DTT)

-

PNGase F (Peptide-N-Glycosidase F)

-

Labeling reagent for glycans (e.g., 2-aminobenzamide, 2-AB)

-

Reagents for glycan purification (e.g., solid-phase extraction cartridges)

-

HPLC or UPLC system with a glycan analysis column (e.g., HILIC)

-

Fluorescence detector

-

Mass spectrometer (optional, for detailed structural analysis)

Procedure:

-

Glycan Release: Denature the purified glycoprotein sample. Add PNGase F to release the N-linked glycans and incubate overnight at 37°C.

-

Glycan Labeling: After enzymatic release, label the reducing terminus of the glycans with a fluorescent tag like 2-AB by reductive amination.

-

Purification: Purify the labeled glycans from excess labeling reagent and other contaminants using solid-phase extraction.

-

LC-FLR Analysis: Analyze the purified, labeled glycans by HPLC or UPLC using a hydrophilic interaction liquid chromatography (HILIC) column. Detect the glycans using a fluorescence detector.

-

Data Analysis: Compare the glycan profiles from control and this compound-treated samples. In this compound-treated samples, expect to see a significant increase in peaks corresponding to glucosylated high-mannose structures (e.g., Glc3Man7-9GlcNAc2).

-

Mass Spectrometry (Optional): For detailed structural confirmation, the separated glycan peaks can be analyzed by mass spectrometry.

Visualizations

Glycoprotein Folding and Quality Control in the ER

Caption: The Calnexin/Calreticulin cycle for glycoprotein folding and the inhibitory action of this compound.

Experimental Workflow for Studying Glycoprotein Folding with this compound

Caption: A typical experimental workflow for investigating glycoprotein folding using this compound.

References

- 1. This compound, alpha- and beta-glucosidase activity inhibitor (CAS 79831-76-8) | Abcam [abcam.com]

- 2. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl this compound (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound on the structure and secretion of glycoprotein enzymes in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. Interactions between Newly Synthesized Glycoproteins, Calnexin and a Network of Resident Chaperones in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of glucose trimming with this compound reduces calnexin association and promotes proteasome degradation of the alpha-subunit of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-0-butanoylthis compound (MDL 28,574) inhibits glycoprotein processing and the growth of HIVs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

A Comprehensive Guide to Castanospermine Dosage for Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castanospermine, an indolizidine alkaloid originally isolated from the seeds of the Australian chestnut tree, Castanospermum australe, is a potent inhibitor of α- and β-glucosidases.[1] Its ability to inhibit glucosidase I in the endoplasmic reticulum interferes with the trimming of N-linked oligosaccharides on glycoproteins, a critical step in protein folding and function.[2][3] This mechanism of action has led to its investigation in a wide range of diseases, including viral infections, cancer, and genetic disorders. This document provides a detailed guide for researchers on the use of this compound in animal models, with a focus on dosage, administration protocols, and safety considerations.

Mechanism of Action: Inhibition of N-linked Glycoprotein Processing

This compound's primary mechanism of action is the inhibition of α-glucosidase I, an enzyme responsible for the initial trimming of glucose residues from newly synthesized N-linked glycoproteins in the endoplasmic reticulum. This inhibition leads to the accumulation of glycoproteins with immature, glucose-containing oligosaccharide chains. The improper folding and trafficking of these glycoproteins can disrupt various cellular processes and the life cycles of enveloped viruses that rely on host cell glycosylation machinery.[2][3]

Quantitative Data Summary

The following tables summarize reported dosages of this compound used in various animal model studies. It is crucial to note that the optimal dose can vary significantly depending on the animal model, disease, and desired therapeutic effect.

Table 1: this compound Dosage in Murine (Mouse) Models

| Application | Mouse Strain | Route of Administration | Dosage | Duration | Key Findings |

| Antiviral (Dengue Virus) | A/J | Intraperitoneal (IP) | 10, 50, 250 mg/kg/day | 10 days | Significant increase in survival rates.[4] |

| Antitumor | Nude (BALB/c) | Oral (in diet) | ~840 mg/kg/day (2.4 mg/g of food) | 24 days | Slower tumor growth.[5][6] |

| Antiviral (Retrovirus) | BALB/c | Oral | Not specified, prolonged | Prolonged median survival.[7] | |

| Gastrointestinal Effects | Young mice | Injection | Not specified | Inhibition of intestinal disaccharidases.[1] |

Table 2: this compound Dosage in Rat Models

| Application | Rat Strain | Route of Administration | Dosage | Duration | Key Findings |

| Enzyme Inhibition | Not specified | Injection | 500 mg/kg/day or higher | 3 days | Decreased hepatic α-glucosidase activity.[8][9][10] |

| Severe Acute Pancreatitis | Not specified | Intraperitoneal (IP) | 10, 50, 100, 200, 500 mg/kg | Single dose | Amelioration of pancreatic tissue injury, with 200 mg/kg showing a protective effect.[11] |

| Diabetes | Not specified | Oral | 0.125 mg/kg or higher | Single dose | Inhibition of postprandial hyperglycemia.[2] |

Safety and Toxicology

While generally well-tolerated at therapeutic doses, this compound can exhibit toxicity at higher concentrations.

-

Adverse Effects: In mice, doses exceeding 250 mg/kg/day have been associated with adverse effects such as diarrhea and weight loss.[4] At high intraperitoneal doses in mice, toxic effects included weight loss, lethargy, dose-dependent thrombocytopenia, and lymphoid depletion in the thymus, spleen, and lymph nodes.[7] In rats, daily injections of 500 mg/kg or higher led to alterations in liver enzymes.[8][9][10]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in aqueous solutions.[13] For in vivo studies, sterile preparations are essential.

Materials:

-

This compound powder

-

Sterile vehicle:

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.9% Sodium Chloride (Saline)

-

-

Sterile, pyrogen-free water for injection

-

0.22 µm sterile syringe filter

-

Sterile vials

Protocol for Injectable Solution:

-

Determine the desired final concentration of this compound based on the target dose and injection volume.

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in the chosen sterile vehicle. Gentle warming or vortexing can aid dissolution.

-

Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial to ensure sterility.

-

Store the prepared solution at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage. A study suggests that stock solutions are stable for up to 6 months at -20°C.[5]

Protocol for Oral Administration in Diet:

-

Calculate the total amount of this compound needed for the entire study duration based on the number of animals, estimated daily food consumption, and target dosage.

-

Thoroughly mix the this compound powder with a small portion of the powdered rodent chow.

-

Gradually add the this compound-chow mixture to the remaining bulk of the powdered chow and mix until a homogenous distribution is achieved.

-

The medicated chow can then be provided to the animals.

Administration Techniques

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.

-

Intraperitoneal (IP) Injection: A common route for systemic delivery. Ensure proper restraint of the animal to avoid injury. The injection should be made into the lower abdominal quadrant to avoid puncturing internal organs.

-

Oral Gavage: Allows for precise oral dosing. Care must be taken to avoid accidental administration into the trachea.

-

Dietary Admixture: Suitable for long-term studies and avoids the stress of repeated handling and injections. However, the exact dosage consumed by each animal can vary with appetite.

-

Subcutaneous (SC) Injection: Another option for systemic delivery, typically resulting in slower absorption compared to IP injection.

Application Notes for Specific Research Areas

Antiviral Research

This compound has shown efficacy against several enveloped viruses, including Dengue virus and retroviruses.[4][7]

-

Animal Models: Immunocompromised or specific susceptible strains of mice are often used.

-

Dosage and Administration: Doses in the range of 10-250 mg/kg/day administered intraperitoneally have been shown to be effective in a mouse model of Dengue virus infection.[4] Oral administration has also been used for retroviral studies.[7]

-

Considerations: The timing of administration relative to viral challenge is critical. Treatment is often initiated at the time of or shortly after infection.

Oncology Research

By interfering with the glycosylation of oncoproteins and growth factor receptors, this compound can inhibit tumor growth.[5][6]

-

Animal Models: Nude mice are commonly used for xenograft studies with human cancer cell lines.

-

Dosage and Administration: Long-term oral administration through medicated feed (e.g., 2.4 mg/g of food, equating to approximately 840 mg/kg/day in mice) has been shown to slow tumor growth.[5][6]

-

Considerations: The effect of this compound on tumor growth may be cytostatic rather than cytotoxic. It is important to monitor tumor volume over time.

Neurological Disorders, Diabetes, and Cystic Fibrosis

While this compound's mechanism of action suggests potential therapeutic value in these areas, specific dosage and administration protocols in relevant animal models are not as well-established in the currently available literature.

-

Alzheimer's Disease: Research has focused on other compounds, and specific dosage information for this compound in Alzheimer's models is limited.[14]

-

Diabetes: Early studies in rats have shown that oral doses as low as 0.125 mg/kg can inhibit postprandial hyperglycemia.[2] However, more extensive studies on long-term efficacy and optimal dosing are needed.

-

Cystic Fibrosis: The therapeutic potential of this compound in cystic fibrosis is an area of ongoing research, but established in vivo dosage regimens are not yet available.

For these less-explored indications, researchers should consider starting with doses that have been found to be safe and effective in other models (e.g., 10-50 mg/kg/day) and conducting dose-response studies to determine the optimal therapeutic window for their specific model and endpoint.

Conclusion

This compound is a valuable tool for in vivo research across various disciplines. The information and protocols provided in this guide are intended to serve as a starting point for researchers. It is imperative to carefully consider the specific experimental context and to conduct appropriate pilot studies to determine the optimal dosage and administration route for any new animal model or disease application. As with any experimental compound, all animal studies should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

References

- 1. The effects of this compound and swainsonine on the activity and synthesis of intestinal sucrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0202661A2 - Isolation of this compound and its use as an antidiabetic agent - Google Patents [patents.google.com]

- 3. Studies on the mechanism of this compound inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound, Castanospermum australe Plant alkaloid inhibitor of several β-glucosidases and α-glucosidases, including those involved in N-linked processing of glycoproteins. | 79831-76-8 [sigmaaldrich.com]

- 6. Inhibition of v-fms-induced tumor growth in nude mice by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo analysis of this compound, a candidate antiretroviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits alpha-glucosidase activities and alters glycogen distribution in animals [agris.fao.org]

- 9. This compound inhibits alpha-glucosidase activities and alters glycogen distribution in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound|79831-76-8|MSDS [dcchemicals.com]

- 11. Effects of this compound on Inflammatory Response in a Rat Model of Experimental Severe Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Unveiling the therapeutic potential of natural products in Alzheimer’s disease: insights from in vitro, in vivo, and clinical studies [frontiersin.org]

Application Notes and Protocols for Studying Enveloped Virus Life Cycles Using Castanospermine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castanospermine, a natural indolizidine alkaloid isolated from the seeds of the Australian chestnut tree, Castanospermum australe, is a potent inhibitor of α-glucosidase I, a key enzyme in the N-linked glycoprotein processing pathway in the endoplasmic reticulum (ER).[1][2] This inhibitory action disrupts the correct folding of viral envelope glycoproteins, which are crucial for the assembly and infectivity of many enveloped viruses. This property makes this compound a valuable tool for investigating the life cycle of these viruses and a potential broad-spectrum antiviral agent.[1][3] This document provides detailed application notes and protocols for utilizing this compound in virological research.

Mechanism of Action